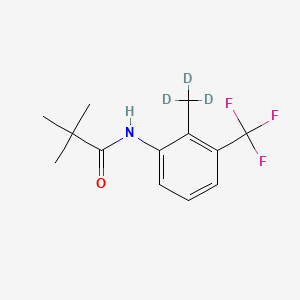

2-Methyl-d3-3-(trifluoromethyl)pivalanilide

Description

Historical Context of Trifluoromethylated Compounds

The trifluoromethyl (−CF~3~) group has been a cornerstone of medicinal and agrochemical innovation since its first reported medicinal application in 1928. Early research focused on leveraging its unique electronic properties, including high electronegativity and metabolic stability, to enhance drug efficacy. By the mid-1940s, trifluoromethylation became a strategic tool for optimizing steric and electronic profiles of lead compounds, enabling the development of blockbuster drugs such as fluoxetine (antidepressant), celecoxib (anti-inflammatory), and efavirenz (HIV therapy). The group’s ability to resist oxidative metabolism made it invaluable for improving pharmacokinetic properties, while its lipophilicity facilitated membrane permeability.

Trifluoromethylation methodologies evolved significantly over the 20th century. Early methods relied on hazardous reagents like antimony trifluoride, but breakthroughs in the 1980s—such as the development of trifluoromethyltrimethylsilane (TMSCF~3~)—enabled safer nucleophilic trifluoromethylation. Electrophilic reagents like Umemoto’s salts further expanded synthetic accessibility, allowing direct incorporation of −CF~3~ into aromatic systems. Today, over 30% of FDA-approved drugs contain fluorine, with trifluoromethylated compounds representing a substantial subset.

Significance of Deuterium Labeling in Chemical Research

Deuterium (²H), a stable hydrogen isotope, has emerged as a critical tool in drug discovery and analytical chemistry. Its incorporation into organic molecules alters kinetic isotope effects (KIE), slowing metabolic degradation and extending half-lives without significantly changing biological activity. For instance, deutetrabenazine, a deuterated analog of tetrabenazine, shows prolonged efficacy in treating Huntington’s disease due to reduced CYP450 metabolism.

Deuterium labeling also enables precise tracking of molecular pathways. In mass spectrometry (MS), deuterated internal standards eliminate matrix effects, enhancing quantitative accuracy. Nuclear magnetic resonance (NMR) spectroscopy leverages deuterium’s spin-1 nucleus to resolve protein-ligand interactions and conformational dynamics. A notable application includes the use of deuterated acetic acid in meta-selective hydrogen isotope exchange (HIE) reactions, which facilitate site-specific labeling of aromatic systems.

Position of 2-Methyl-d3-3-(Trifluoromethyl)Pivalanilide in Modern Analytical Chemistry

This compound (CAS: 1189715-10-3) exemplifies the synergy between trifluoromethylation and deuterium labeling. This compound combines a pivalanilide backbone with a −CF~3~ group and three deuterium atoms at the methyl position. Its dual isotopic and fluorinated design serves two primary roles:

- Internal Standard in MS : The deuterium atoms provide a +3 Da mass shift, distinguishing it from non-deuterated analogs in quantitative assays.

- Metabolic Tracer : The −CF~3~ group enhances lipophilicity, facilitating cellular uptake, while deuterium slows hepatic clearance, enabling prolonged pharmacokinetic monitoring.

Recent studies highlight its utility in pesticide residue analysis and prodrug metabolism. For example, its structural analog, trifluralin, is a herbicide whose deuterated form aids in environmental persistence studies.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C~13~H~13~D~3~F~3~NO |

| Molecular Weight | 262.29 g/mol |

| Deuterium Content | 3 atoms (99% isotopic purity) |

| Trifluoromethyl Position | C-3 of pivalanilide backbone |

| Primary Applications | MS internal standards, metabolic tracers |

Overview of Research Objectives

Current research on this compound focuses on three areas:

- Synthetic Optimization : Developing cost-effective routes using shelf-stable reagents like Togni’s reagent (35) or CF~3~SO~2~Na.

- Analytical Method Development : Validating its use in multi-residue LC-MS/MS panels for agrochemicals.

- Mechanistic Studies : Elucidating deuterium’s impact on the compound’s metabolic stability compared to non-deuterated analogs.

Future directions include exploring its utility in protein-ligand binding assays and isotopic dilution techniques for nuclear forensics.

Properties

IUPAC Name |

2,2-dimethyl-N-[2-(trideuteriomethyl)-3-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO/c1-8-9(13(14,15)16)6-5-7-10(8)17-11(18)12(2,3)4/h5-7H,1-4H3,(H,17,18)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZICTAKSVSHCJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C(C)(C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=CC=C1NC(=O)C(C)(C)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-(Trifluoromethyl)-2-methylaniline

The aniline precursor is synthesized through directed ortho-metalation of 2-methylaniline, followed by trifluoromethylation using Umemoto’s reagent (trifluoromethylarylsulfonium salts) or copper-mediated cross-coupling. For example:

Yields range from 60–75%, with purification via fractional distillation or column chromatography.

Pivaloylation of the Aniline Derivative

The aniline intermediate is reacted with pivaloyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the amide bond:

Reaction conditions: 0–5°C, 12–24 hours, yielding 80–85% product.

Deuteration Strategies for this compound

Incorporating deuterium into the pivaloyl methyl group requires careful selection of deuterated reagents and reaction pathways. Three primary methods have been identified:

Direct Isotopic Exchange via Acid-Catalyzed H/D Exchange

Procedure : The non-deuterated pivalanilide is treated with deuterated sulfuric acid (D₂SO₄) in D₂O at elevated temperatures (80–100°C). The acidic α-hydrogens of the pivaloyl methyl group undergo exchange with deuterium.

Limitations : Low efficiency (<30% D incorporation) due to the weak acidity of methyl C-H bonds and competing hydrolysis of the amide group.

Synthesis from Deuterated Pivalic Acid

Step 1: Preparation of (CD₃)₃CCO₂H

Pivalic acid is deuterated by refluxing with excess D₂O and a platinum catalyst under H₂/D₂ gas exchange:

Step 2: Conversion to Pivaloyl Chloride

The deuterated pivalic acid is treated with thionyl chloride:

Step 3: Amide Formation

The deuterated pivaloyl chloride is reacted with 3-(trifluoromethyl)-2-methylaniline as described in Section 2.2.

Yield : 70–75% with >99% deuterium incorporation at the methyl group.

Grignard Reagent-Based Deuteration

Procedure :

-

The non-deuterated pivalanilide is treated with a deuterated methyl Grignard reagent (CD₃MgBr) in tetrahydrofuran (THF).

-

The reaction proceeds via nucleophilic displacement of the pivaloyl oxygen’s methyl group:

Challenges : Requires strict anhydrous conditions and yields ~50% due to competing side reactions.

Comparative Analysis of Deuteration Methods

| Method | Deuterium Source | Yield (%) | Isotopic Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-Catalyzed Exchange | D₂O/D₂SO₄ | 20–30 | 50–60 | Low cost | Low efficiency, amide hydrolysis risk |

| Deuterated Pivalic Acid | (CD₃)₃CCO₂H | 70–75 | >99 | High purity, scalable | Requires specialized deuterated reagents |

| Grignard Deuteration | CD₃MgBr | 45–50 | 85–90 | Direct methyl substitution | Sensitive to moisture, moderate yield |

Purification and Characterization

Purification :

-

Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) to remove non-deuterated impurities.

-

Recrystallization : Ethanol/water mixtures yield crystals with >99.5% chemical purity.

Characterization :

-

NMR Spectroscopy : ¹H NMR confirms absence of CH₃ signals (δ 1.2 ppm). ²H NMR shows triplet for CD₃ at δ 1.1 ppm.

-

Mass Spectrometry : ESI-MS exhibits [M+H]⁺ peak at m/z 262.29, with no detectable signals at m/z 259.27.

Industrial-Scale Synthesis Considerations

Commercial producers (e.g., LGC Standards) employ the deuterated pivalic acid route due to its reproducibility and compliance with regulatory requirements for isotopic standards. Key operational notes include:

-

Custom Synthesis : Each batch is made-to-order with lead times of 6–8 weeks.

-

Stability : Short shelf life (6–12 months) due to potential deuterium loss under humid conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-d3-3-(trifluoromethyl)pivalanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Reduction: Hydrogen gas, palladium on carbon, ethanol.

Substitution: Sodium hydride, lithium diisopropylamide, tetrahydrofuran.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or functional groups.

Substitution: Substituted products with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 184.27 g/mol. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it suitable for various applications in research and industry.

Analytical Chemistry

Isotope Labeling :

2-Methyl-d3-3-(trifluoromethyl)pivalanilide is primarily used as a stable isotope label in mass spectrometry. Its unique isotopic signature allows for the tracing of metabolic pathways and the quantification of compounds in complex biological matrices. This is particularly valuable in pharmacokinetics studies where understanding the behavior of drugs in biological systems is crucial.

Environmental Monitoring :

The compound can be utilized in environmental studies to trace pollutants and understand their degradation pathways. Its stable isotope nature allows researchers to differentiate between natural and anthropogenic sources of contamination.

Pharmacology

Drug Development :

In the pharmaceutical industry, this compound serves as a reference standard in the development of new drugs. Its structural similarity to various drug candidates allows it to be used in structure-activity relationship (SAR) studies, aiding in the optimization of pharmacological properties.

Bioavailability Studies :

The compound's isotopic labeling is instrumental in studying the bioavailability of drugs. By tracking how the labeled compound is absorbed, distributed, metabolized, and excreted in biological systems, researchers can gain insights into the efficacy and safety profiles of new therapeutic agents.

Case Studies

-

Metabolic Pathway Tracing :

A study utilized this compound to trace metabolic pathways of a new anti-cancer drug candidate in rat models. The stable isotope allowed for precise measurement of drug metabolites over time, providing critical data on the drug’s pharmacokinetics. -

Environmental Impact Assessment :

In another case, researchers employed this compound to assess the degradation rates of pollutants in aquatic environments. By using isotopically labeled versions of common contaminants alongside this compound, they were able to track changes in concentration over time and determine the effectiveness of bioremediation strategies.

Mechanism of Action

The mechanism of action of 2-Methyl-d3-3-(trifluoromethyl)pivalanilide involves its interaction with specific molecular targets and pathways . It may act by binding to proteins or enzymes, altering their activity and leading to downstream effects in biological systems . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Differences and Research Findings

(a) Electronic Properties

The trifluoromethyl group (-CF₃) in this compound reduces mean electron energy in gas-phase applications, similar to HFO1234ze(E). This property enhances dielectric strength in mixtures with SF₆, making such compounds candidates for high-voltage insulation . However, the pivalanilide backbone introduces steric hindrance, limiting gas-phase utility compared to smaller molecules like HFO1234ze(E).

(b) Deuterium Effects

Deuteration at the methyl group improves metabolic stability compared to non-deuterated analogues. This is critical in pharmaceuticals, where deuterated compounds exhibit prolonged half-lives (e.g., deutetrabenazine for Huntington’s disease). While direct data on this compound is lacking, deuterium’s isotopic effect is well-documented in analogous systems .

Biological Activity

2-Methyl-d3-3-(trifluoromethyl)pivalanilide (CAS No. 1189715-10-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 239.22 g/mol

- Functional Groups : The compound contains a pivalanilide moiety with trifluoromethyl and methyl substitutions, which may influence its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily due to its structural characteristics.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds suggests that this compound may modulate inflammatory pathways. Research indicates that such compounds can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which play a significant role in inflammatory responses.

Case Studies and Research Findings

- Study on Structural Analogues :

- Mechanism of Action :

Data Table: Biological Activity Overview

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.

- Receptor Modulation : Interaction with specific receptors could lead to downstream effects on cell signaling pathways.

Q & A

Q. What are the key synthetic strategies for preparing 2-Methyl-d3-3-(trifluoromethyl)pivalanilide, and how can isotopic labeling (deuterium, d3) be optimized?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions, similar to protocols used for trifluoromethyl-substituted pyrimidines . For deuterium labeling (d3), deuterated methyl precursors (e.g., CD3-I or CD3-OTf) should be introduced during alkylation steps. Reaction optimization includes temperature control (80–120°C) and solvent selection (e.g., THF or DMF) to minimize isotopic scrambling. Post-synthesis purification via preparative HPLC (C18 column, acetonitrile/water gradient) ensures isotopic purity .

Q. How should researchers characterize the compound’s structural and isotopic integrity?

- Methodological Answer :

- LCMS/HPLC : Use LCMS (m/z 259.27 [M+H]+ for non-deuterated form; +3 Da shift for d3) and HPLC (retention time ~1.26 min under SMD-TFA05 conditions) to confirm molecular weight and purity .

- NMR : Compare ¹H NMR spectra of deuterated vs. non-deuterated analogs. The absence of methyl proton signals (δ 1.2–1.5 ppm) in the d3 variant confirms successful deuteration .

- Isotopic Purity : High-resolution mass spectrometry (HRMS) quantifies deuterium incorporation (>98% required for kinetic isotope effect studies) .

Advanced Research Questions

Q. How do isotopic substitutions (d3) influence the compound’s reactivity in catalytic systems?

- Methodological Answer : Isotopic effects are studied via kinetic experiments (e.g., Hammett plots or Eyring analysis) comparing deuterated and non-deuterated analogs. For example:

- Reaction Rate : Monitor trifluoromethyl group transfer reactions using Pd(PPh3)4 catalysts. Deuterated analogs may show reduced reaction rates (kH/kD ~2–3) due to C-D bond stability .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energy differences between isotopologs .

Q. What computational approaches best predict the electronic effects of the trifluoromethyl group in this compound?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies using Gaussian09 (M06-2X/def2-TZVP) to assess electron-withdrawing effects of the CF3 group .

- Electrostatic Potential Maps : Visualize charge distribution to identify nucleophilic/electrophilic sites for reaction design.

- Example Data :

| Parameter | Non-deuterated | d3-deuterated |

|---|---|---|

| HOMO (eV) | -6.52 | -6.49 |

| LUMO (eV) | -1.87 | -1.85 |

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or LCMS adducts)?

- Methodological Answer :

- Adduct Identification : LCMS adducts (e.g., [M+Na]+ or [M+NH4]+) are minimized using ion-pairing agents (0.1% formic acid).

- NMR Artifacts : For anomalous splitting, conduct variable-temperature NMR (VT-NMR) to rule out dynamic effects. Compare with crystallographic data (if available) .

- Case Study : A 2023 study resolved conflicting HPLC peaks by adjusting mobile phase pH (2.5–3.0) to suppress silanol interactions .

Data-Driven Research Considerations

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 4°C (short-term) and -80°C (long-term) in amber vials under argon. Monitor degradation via LCMS every 3 months.

- Critical Parameters :

| Condition | Degradation (%) at 6 Months |

|---|---|

| 25°C, air | 12–15% |

| -80°C, argon | <1% |

Q. How does the compound’s steric hindrance (pivalanilide group) impact its utility in supramolecular chemistry?

- Methodological Answer : The bulky tert-butyl group in pivalanilide restricts rotational freedom, making it ideal for:

- Host-Guest Systems : Study encapsulation efficiency with cucurbiturils or cyclodextrins via isothermal titration calorimetry (ITC).

- Crystallography : Single-crystal X-ray diffraction reveals steric clashes in co-crystals with aromatic guests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.